Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate
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Overview
Description
Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a cyclopropylmethoxy group and a cyclopropylmethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropylmethoxy group: This step involves the reaction of the pyrazine derivative with cyclopropylmethanol in the presence of a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with cyclopropylmethanol to form the desired ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure consistent quality.
Chemical Reactions Analysis
Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazine ring to a dihydropyrazine derivative.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical structure
Mechanism of Action
The mechanism of action of Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. The cyclopropyl groups may enhance the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:
5-(Cyclopropylmethoxy)pyrazine-2-carboxylic acid: This compound lacks the ester group, which may affect its reactivity and biological activity.
Cyclopropylmethyl pyrazine-2-carboxylate: This derivative does not have the methoxy group, potentially altering its chemical properties and applications.
The presence of both cyclopropyl and methoxy groups in this compound makes it unique, providing a balance of hydrophobicity and electronic effects that can be advantageous in various applications.
Properties
IUPAC Name |
cyclopropylmethyl 5-(cyclopropylmethoxy)pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-13(18-8-10-3-4-10)11-5-15-12(6-14-11)17-7-9-1-2-9/h5-6,9-10H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLJRZKCUFGQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=C(N=C2)C(=O)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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